molecular formula C17H19NO2S B5716758 2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide

2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B5716758
M. Wt: 301.4 g/mol
InChI Key: OBPFUDNNWPYGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C17H19NO2S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylsulfanyl group and a methoxyphenylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of benzyl mercaptan with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl mercaptan+2-methoxybenzylamine+acetic anhydrideThis compound\text{Benzyl mercaptan} + \text{2-methoxybenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} Benzyl mercaptan+2-methoxybenzylamine+acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-N-(4-methoxybenzyl)acetamide
  • 2-Benzylsulfanyl-N-(2-methoxyphenyl)benzamide
  • 2-Benzylsulfanyl-N-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-Benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-16-10-6-5-9-15(16)11-18-17(19)13-21-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPFUDNNWPYGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.